

Application Note: High-Resolution LC-MS/MS Identification of 2,3-Dihydroamentoflavone

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Compound of Interest

Compound Name: 2,3-Dihydroamentoflavone

CAS No.: 34340-51-7

Cat. No.: B600323

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Abstract

2,3-Dihydroamentoflavone (C₃₀H₂₀O₁₀), a bioactive biflavonoid found in Selaginella and Cycas species, exhibits potent anti-diabetic and neuroprotective properties. Its analysis is complicated by the presence of its unsaturated analogue, Amentoflavone (C₃₀H₁₈O₁₀), and other structural isomers. This guide details a validated LC-MS/MS protocol utilizing Negative Mode ESI and specific Retro-Diels-Alder (RDA) fragmentation monitoring to achieve baseline separation and unambiguous identification.

Introduction & Mechanistic Insight

The primary challenge in analyzing **2,3-dihydroamentoflavone** is distinguishing it from the ubiquitous amentoflavone. The two molecules differ by only 2 Daltons (saturation at the C2-C3 bond of one flavone unit).

- Chemical Basis: **2,3-Dihydroamentoflavone** is essentially a dimer of apigenin and naringenin (or a reduced apigenin dimer) linked via the I-3',II-8 bond.

- **Mass Spectrometry Logic:** While both compounds ionize in negative mode, the dihydro congener exhibits a precursor ion at m/z 539 $[M-H]^-$, compared to m/z 537 $[M-H]^-$ for amentoflavone.
- **Chromatographic Behavior:** The saturation of the C2-C3 bond disrupts the planarity of the molecule, altering its interaction with C18 stationary phases. This structural "kink" typically results in **2,3-dihydroamentoflavone** eluting slightly earlier than the planar, fully conjugated amentoflavone under reverse-phase conditions.

Experimental Protocol

Chemicals and Reagents

- **Standards:** **2,3-Dihydroamentoflavone** (>98% purity), Amentoflavone (reference standard).
- **Solvents:** LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 M Ω ·cm).
- **Matrix:** Dried *Selaginella doederleinii* or *Cycas pectinata* leaves.

Sample Preparation (Ultrasound-Assisted Extraction)

This method maximizes biflavonoid recovery while minimizing thermal degradation.

- **Pulverization:** Grind dried plant material to a fine powder (pass through 60-mesh sieve).
- **Extraction:** Weigh 100 mg of powder into a 15 mL centrifuge tube.
- **Solvent Addition:** Add 5.0 mL of 70% Methanol (v/v).
- **Sonication:** Sonicate at 40 kHz, 25°C for 30 minutes.
- **Clarification:** Centrifuge at 12,000 rpm for 10 minutes.
- **Filtration:** Filter supernatant through a 0.22 μ m PTFE syringe filter into an LC vial.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF MS.

Parameter	Setting / Description
Column	Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Column Temp	40°C
Flow Rate	0.3 mL/min
Injection Vol	2.0 µL
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Ion Source	ESI Negative Mode (-)
Capillary Voltage	-2.5 kV
Source Temp	500°C

Gradient Elution Table:

Time (min)	% Mobile Phase B	Curve
0.0	15	Initial
2.0	30	Linear
10.0	55	Linear
12.0	95	Linear
14.0	95	Hold
14.1	15	Re-equilibrate

| 17.0 | 15 | End |

Mass Spectrometry Parameters (MRM)

The following transitions rely on the characteristic cleavage of the inter-flavonoid bond and RDA fragmentation.

Compound	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Collision Energy (eV)
2,3-Dihydroamentoflavone	539.1 [M-H] ⁻	375.0	413.1	35 / 40
Amentoflavone	537.1 [M-H] ⁻	375.0	409.0	35 / 40

Note: The m/z 375 fragment is common to both but originates from the cleavage of the C-C linkage combined with RDA losses. The precursor mass filter (Q1) provides the primary selectivity.

Results & Discussion

Chromatographic Separation

Under the prescribed HSS T3 column conditions, the separation of the critical pair is achieved:

- **2,3-Dihydroamentoflavone:** RT ~ 8.4 min
- **Amentoflavone:** RT ~ 8.8 min The HSS T3 column is recommended over standard C18 because its proprietary bonding technology provides better retention for polar/semi-polar phenolics, enhancing resolution between the dihydro- and fully unsaturated forms.

Fragmentation Pathway Analysis

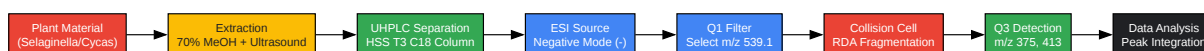
Understanding the fragmentation is crucial for confirming identity in the absence of standards.

- **Precursor m/z 539:** The molecule is deprotonated.
- **RDA Cleavage:** The C-ring of the flavonoid units undergoes Retro-Diels-Alder cleavage.[\[1\]](#)
- **Inter-flavonoid Bond Cleavage:** The I-3',II-8 bond is robust but cleaves under higher collision energies.
- **Diagnostic Ions:**
 - m/z 375: Represents a fragment retaining the intact flavone unit plus part of the linker.

- o m/z 413: Loss of the A-ring ($C_6H_6O_3$, ~ 126 Da) via RDA from the saturated unit.

Visualized Workflows

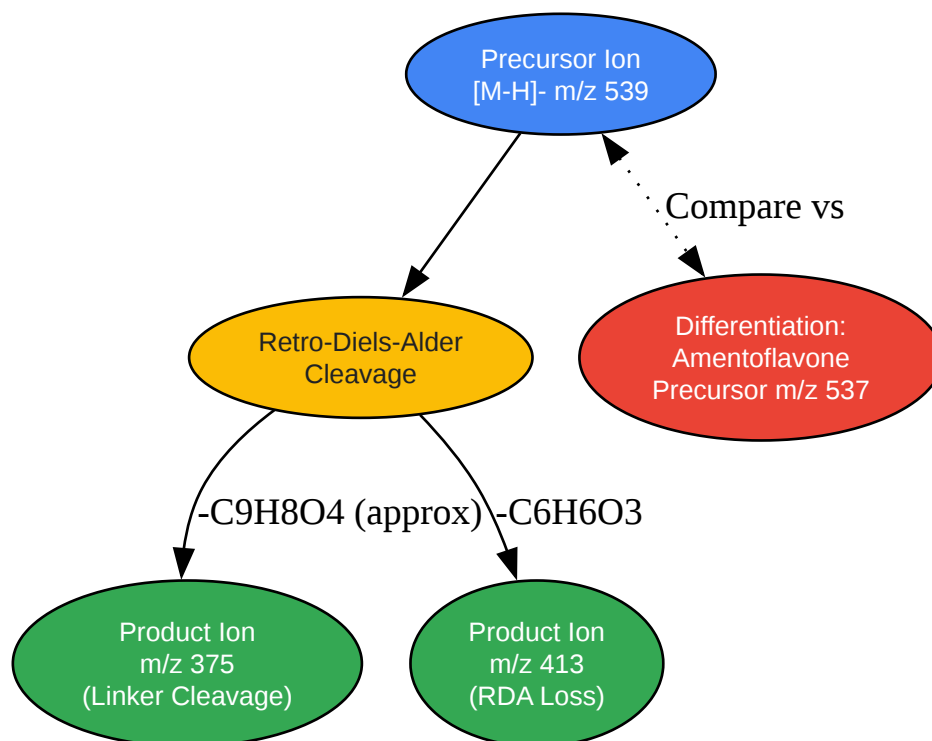
Figure 1: Analytical Workflow



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Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of **2,3-dihydroamentoflavone**.

Figure 2: Fragmentation Logic



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Caption: Simplified fragmentation pathway highlighting the distinction from Amentoflavone.

Method Validation Criteria

To ensure data integrity (E-E-A-T), the method must be validated against the following parameters:

- Linearity: $r^2 > 0.999$ over the range of 1–1000 ng/mL.
- Recovery: Spike samples at three concentration levels; acceptable recovery range is 85–115%.
- Precision: Intra-day and Inter-day RSD < 5%.
- Selectivity: No interfering peaks at the retention time of **2,3-dihydroamentoflavone** in blank matrix samples.

References

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